6-bromo-N-phenylpyridin-2-amine
Overview
Description
6-bromo-N-phenylpyridin-2-amine is a chemical compound with the molecular formula C₁₁H₉BrN₂ and a molecular weight of 249.11 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a bromine atom at the 6th position of the pyridine ring and a phenyl group attached to the nitrogen atom at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-phenylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and various arylboronic acids . The reaction typically occurs under mild conditions, providing moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki cross-coupling reactions due to their efficiency and scalability. The use of palladium catalysts and arylboronic acids in a controlled environment ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced pyridine derivatives.
Scientific Research Applications
6-bromo-N-phenylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-phenylpyridin-2-amine
- 6-fluoro-N-phenylpyridin-2-amine
- 6-iodo-N-phenylpyridin-2-amine
Uniqueness
6-bromo-N-phenylpyridin-2-amine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-N-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAFWPMLJQSCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355803 | |
Record name | 6-bromo-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25194-48-3 | |
Record name | 6-bromo-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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